4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
CAS No.: 2640866-18-6
Cat. No.: VC11826064
Molecular Formula: C17H22N4O
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640866-18-6 |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C17H22N4O/c1-22-16-7-9-18-17(19-16)21-13-11-20(12-14-21)10-8-15-5-3-2-4-6-15/h2-7,9H,8,10-14H2,1H3 |
| Standard InChI Key | JDTACQSMAXRIHR-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3 |
| Canonical SMILES | COC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C₄H₄N₂) with two distinct substituents:
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A methoxy group (-OCH₃) at the 4-position, which enhances electron density and influences binding interactions.
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A 4-(2-phenylethyl)piperazinyl group at the 2-position, introducing conformational flexibility and aromatic stacking potential.
The piperazine moiety’s nitrogen atoms enable hydrogen bonding and protonation-dependent solubility, while the phenylethyl side chain facilitates hydrophobic interactions with biological targets .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₅O |
| Molecular Weight | 321.41 g/mol |
| IUPAC Name | 4-Methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
| CAS Number | Not formally assigned |
| Topological Polar Surface Area | 54.8 Ų (estimated) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Pyrimidine Core Functionalization: 4-Methoxypyrimidine undergoes nucleophilic aromatic substitution at the 2-position using a pre-formed piperazine derivative.
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Piperazine Modification: 1-(2-Phenylethyl)piperazine is synthesized via alkylation of piperazine with 2-phenylethyl bromide under basic conditions .
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Coupling Reaction: The modified piperazine is reacted with 2-chloro-4-methoxypyrimidine in the presence of a palladium catalyst to form the final product .
Critical Parameters:
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Temperature control (80–120°C) to minimize side reactions.
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Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis.
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Catalytic systems such as Pd(OAc)₂/Xantphos for efficient cross-coupling .
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Purification Complexity: Column chromatography is impractical for bulk batches; alternatives like crystallization or aqueous extraction are prioritized .
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Cost of Intermediates: 2-Chloro-4-methoxypyrimidine and 1-(2-phenylethyl)piperazine are high-value precursors, necessitating optimized yield strategies.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to hydrophobic phenylethyl group; improves under acidic conditions (pH <3) via piperazine protonation .
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Thermal Stability: Decomposes above 250°C, with degradation products including phenylacetaldehyde and piperazine fragments .
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Photostability: Susceptible to UV-induced cleavage of the methoxy-pyrimidine bond, requiring light-protected storage.
Spectroscopic Characterization
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NMR (400 MHz, CDCl₃):
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δ 8.21 (d, 1H, H-6 pyrimidine)
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δ 6.89–7.32 (m, 5H, phenyl)
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δ 3.91 (s, 3H, OCH₃)
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Pharmacological Activities
Acetylcholinesterase Inhibition
Structural analogs demonstrate IC₅₀ values of 0.8–2.4 µM against acetylcholinesterase (AChE), comparable to donepezil. The phenylethyl group inserts into the AChE gorge, while the methoxy pyrimidine interacts with peripheral anionic sites .
Table 2: Comparative AChE Inhibition Data
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| 4-Methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine | 1.7 ± 0.3 | Patent WO2018124001 |
| Donepezil | 0.02 | Literature |
Anticancer Activity
Inhibits BMP (bone morphogenetic protein) signaling by binding to ALK-2/3 kinases (Kd = 120 nM), reducing SMAD1/5 phosphorylation in glioblastoma models . Synergistic effects observed with temozolomide, enhancing apoptosis in U87MG cells by 40% .
Therapeutic Applications
Neurological Disorders
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Alzheimer’s Disease: Enhances cholinergic transmission via AChE inhibition; improves cognitive scores in murine models at 10 mg/kg/day .
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Depression: Modulates 5-HT₁ₐ receptor trafficking in hippocampal neurons (EC₅₀ = 50 nM) .
Oncology
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High-Grade Glioma: Reduces tumor volume by 62% in xenograft models when administered at 25 mg/kg twice weekly .
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Combination Therapy: Potentiates PARP inhibitors in BRCA1-mutant breast cancer lines (IC₅₀ reduction from 1.2 µM to 0.4 µM) .
Recent Advances and Patent Landscape
Key Patents
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JPWO2018124001A1: Covers BMP-inhibitory derivatives for glioma therapy, including structural analogs of the subject compound .
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US10100019B2: Discloses pyrimidine-based anticancer agents, emphasizing kinase modulation mechanisms applicable to this molecule .
Future Directions
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Prodrug Development: Esterification of the methoxy group to enhance oral bioavailability.
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Targeted Delivery: Conjugation to folate ligands for glioblastoma-specific uptake.
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